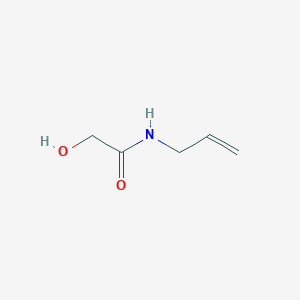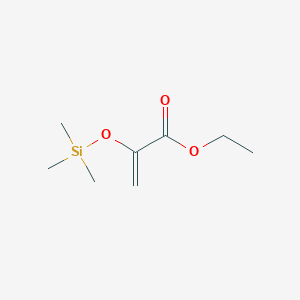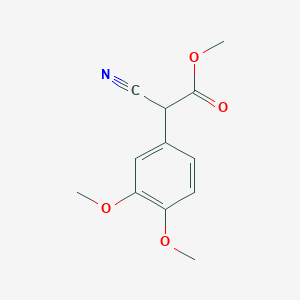
2-Methoxymorpholine
Descripción general
Descripción
2-Methoxymorpholine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . It is a liquid at room temperature . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of morpholino monomers, which includes this compound, can be achieved from readily available building blocks. The this compound acts as a key intermediate for the direct installation of the nucleobase . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. They include reactions with other organic compounds, leading to the formation of new compounds . The specific reactions would depend on the conditions and the other reactants involved .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a molecular weight of 117.15 . More detailed physical and chemical properties would require specific experimental measurements or computations .
Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Synthesis
2-Methoxynaphthalene, an intermediate in the production of non-steroidal, anti-inflammatory, analgesic, and antipyretic drugs like naproxen, is derived using a catalyst process involving 2-methoxymorpholine. In a study, catalytic methylation of 2-naphthol was performed using dimethyl carbonate as a greener alternative to methyl halides and dimethyl sulfate, demonstrating the importance of this compound in facilitating eco-friendly chemical synthesis (Yadav & Salunke, 2013).
2. Biomedical Applications
In the context of cancer therapy, 2-methoxyestradiol (2-ME), a derivative of this compound, has shown promise. A study explored the use of a thermosensitive poly(organophosphazene) hydrogel as an injectable delivery system for 2-ME in breast cancer treatment. This approach aimed to enhance the solubility and bioavailability of 2-ME, demonstrating its potential in biomedical applications (Cho et al., 2011).
3. Biocompatible Polymers
This compound derivatives have been used in the synthesis of fluorescent biocompatible polymers, particularly for biomedical studies. These polymers, based on biomimetic monomers, have significant potential in medical research and applications, as highlighted by a study on the facile derivatization of rhodamine 6G in the 2' position with secondary amines (Madsen et al., 2011).
4. Anti-tumor Properties
2-Methoxyestradiol (2-ME), related to this compound, exhibits potent anti-tumor properties. A study discussed its tumor growth-inhibiting effects, including antiangiogenic effects on endothelial cells and tumors, and mechanisms inducing apoptosis in various tumor types (Schumacher & Neuhaus, 2001).
5. Neurotoxicity Studies
Research into the neurotoxic effects of 2-methoxyestradiol, a derivative of this compound, has provided insights into the overlapping signaling pathways of neurodegenerative diseases and cancer. A study on osteosarcoma cells demonstrated that 2-methoxyestradiol affects neuronal nitric oxide synthase and contributes to cell death, highlighting its dual role in cancer cell death and potential as a neurotoxin (Gorska et al., 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that morpholines, a class of compounds to which 2-methoxymorpholine belongs, are widely embedded in compounds with a range of biological activities .
Mode of Action
The synthesis of modified morpholino monomers was performed through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under lewis acid conditions . The this compound is the key intermediate for the direct installation of the nucleobase .
Biochemical Pathways
It’s known that the pathways that break down larger molecules into smaller ones are called catabolism, and the pathways that synthesize larger biomolecules from smaller ones are known as anabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Análisis Bioquímico
Biochemical Properties
It has been used in the synthesis of morpholino monomers, which are crucial in the development of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, blocking the transfer of genetic information and the production of proteins .
Cellular Effects
The specific cellular effects of 2-Methoxymorpholine are not well-documented. Related compounds have been shown to have significant effects on cells. For example, the methoxymorpholine derivative of doxorubicin has been shown to have a potent effect on human leukemia and lymphoma cell lines .
Molecular Mechanism
It is known that the compound is a key intermediate in the synthesis of morpholino monomers . These monomers are used in the creation of oligonucleotides that can interact selectively with RNA targets, influencing gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that the compound plays a role in the synthesis of morpholino monomers , which are involved in the regulation of gene expression .
Propiedades
IUPAC Name |
2-methoxymorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5-4-6-2-3-8-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGULJMZNRBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3390296.png)
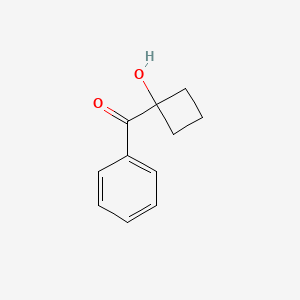
![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3390308.png)

![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)
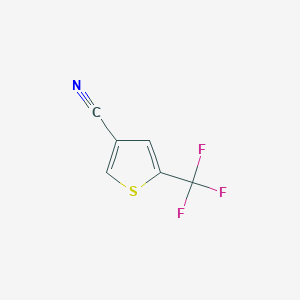
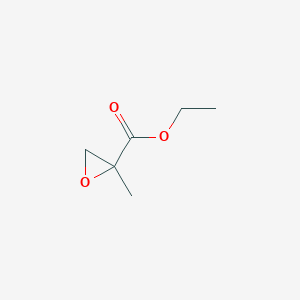
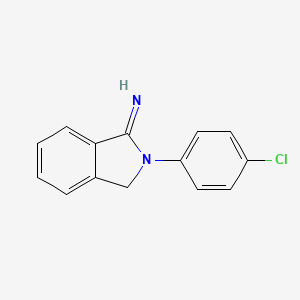

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
